N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide
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Overview
Description
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic organic compound featuring both pyrimidine and benzamide groups. These structural motifs suggest its potential utility in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
First Approach: : The synthesis begins with the preparation of the pyrimidine ring. Using a malononitrile derivative, the ring closure is achieved under alkaline conditions, followed by methylation to introduce the dimethyl groups. The oxo function is introduced by oxidation.
Second Approach: : Another route involves the reaction of 2-amino-4,5-dimethylpyrimidine with acetic anhydride, forming the desired pyrimidine derivative.
Final Coupling Step: : The pyrimidine derivative is then linked to N,N-dimethylsulfamoylbenzamide through an amide bond. This is typically achieved through the reaction with carbodiimides in an organic solvent such as dichloromethane under mild conditions.
Industrial Production Methods
On an industrial scale, these reactions are optimized for yield and efficiency, often using automated reactors to precisely control temperature, time, and reagent addition. The use of high-throughput screening methods to optimize reaction conditions is common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, affecting the dimethyl groups.
Reduction: : Reduction reactions involve hydrogenation, often using catalysts like palladium on carbon.
Substitution: : Electrophilic aromatic substitution reactions are facilitated by the benzamide ring. Chlorination and nitration are common examples, using reagents like chlorine gas or nitric acid, respectively.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Catalysts such as palladium on carbon, hydrazine.
Substitution: : Chlorine gas, nitric acid.
Major Products
Oxidation: : Produces carboxylated derivatives.
Reduction: : Leads to the formation of alcohol or amine derivatives.
Substitution: : Yields halogenated or nitrated compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, it serves as a probe for studying pyrimidine metabolism. Its structure is analogical to naturally occurring pyrimidines, making it useful in studying enzyme activities involved in pyrimidine pathways.
Medicine
This compound shows potential in medicinal chemistry, particularly as an inhibitor of specific enzymes. Its sulfonamide group is known for its antimicrobial properties, and research is ongoing into its potential use as a drug.
Industry
In the industrial sector, it is employed in the production of dyes and pigments, where its ability to undergo electrophilic substitution is particularly valuable.
Mechanism of Action
The compound exerts its effects primarily through interaction with enzymes that recognize pyrimidine substrates. The sulfonamide group provides additional binding affinity through hydrogen bonding, enhancing its effectiveness as an enzyme inhibitor. Molecular targets often include kinases and dehydrogenases involved in metabolic pathways.
Comparison with Similar Compounds
Structural Analogues
N-(2-(6-oxo-4-methylpyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide: : Similar structure but differs in methyl group positioning.
N-(2-(4,6-dimethyl-5-oxopyrimidin-1(5H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide: : Varying position of the oxo group within the pyrimidine ring.
Unique Attributes
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide's uniqueness lies in its specific arrangement of functional groups, enhancing its binding affinity and specificity towards certain enzymes compared to its analogues.
By knowing the details of this compound, researchers and industrial chemists can leverage its properties for diverse applications. Whether for academic research, pharmaceutical development, or industrial production, understanding its comprehensive profile is crucial.
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-12-13(2)19-11-21(17(12)23)10-9-18-16(22)14-5-7-15(8-6-14)26(24,25)20(3)4/h5-8,11H,9-10H2,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMUYPVEKHSJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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